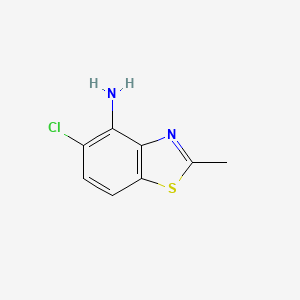5-Chloro-2-methyl-1,3-benzothiazol-4-amine
CAS No.: 855463-87-5
Cat. No.: VC2882968
Molecular Formula: C8H7ClN2S
Molecular Weight: 198.67 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 855463-87-5 |
|---|---|
| Molecular Formula | C8H7ClN2S |
| Molecular Weight | 198.67 g/mol |
| IUPAC Name | 5-chloro-2-methyl-1,3-benzothiazol-4-amine |
| Standard InChI | InChI=1S/C8H7ClN2S/c1-4-11-8-6(12-4)3-2-5(9)7(8)10/h2-3H,10H2,1H3 |
| Standard InChI Key | YVPRZICWZISZCJ-UHFFFAOYSA-N |
| SMILES | CC1=NC2=C(S1)C=CC(=C2N)Cl |
| Canonical SMILES | CC1=NC2=C(S1)C=CC(=C2N)Cl |
Introduction
Chemical Structure and Properties
5-Chloro-2-methyl-1,3-benzothiazol-4-amine is characterized by a benzene ring fused with a thiazole ring, featuring a chlorine atom at the 5th position, a methyl group at the 2nd position, and an amine group at the 4th position. This specific substitution pattern contributes to its distinctive biological activities and chemical properties.
Basic Physical and Chemical Properties
The molecular structure of 5-Chloro-2-methyl-1,3-benzothiazol-4-amine features an amino group (-NH₂) at the 4-position, which contributes to its basic nature and hydrogen-bonding capabilities. The presence of the chlorine atom at the 5-position enhances its lipophilicity and may influence its ability to penetrate biological membranes.
Biological Activities
Antimicrobial Properties
Benzothiazole derivatives, including 5-Chloro-2-methyl-1,3-benzothiazol-4-amine, have shown significant antimicrobial and antifungal properties. Research indicates that such compounds can interact with specific enzymes crucial for microbial cell wall biosynthesis.
One of the most significant antimicrobial applications is the potential as an anti-tubercular agent. Studies suggest that benzothiazole derivatives can target DprE1, an enzyme critical for cell wall biosynthesis in Mycobacterium tuberculosis. By inhibiting this enzyme, these compounds effectively hinder bacterial growth, showing promise as therapeutic agents against tuberculosis.
Other Biological Activities
Besides antimicrobial and anticancer properties, benzothiazole derivatives have demonstrated various other biological activities:
-
Anti-inflammatory effects: Studies have shown that some benzothiazole derivatives possess anti-inflammatory properties, potentially by inhibiting inflammatory mediators.
-
Enzyme inhibition: Several benzothiazole compounds can inhibit specific enzymes, including dihydroorotase and DNA gyrase, which are essential for bacterial DNA replication and cell division.
Mechanism of Action
The biological activities of 5-Chloro-2-methyl-1,3-benzothiazol-4-amine and related compounds are attributed to their ability to interact with specific molecular targets. For antimicrobial activity, the primary mechanism appears to be the inhibition of DprE1 enzyme in Mycobacterium tuberculosis.
Antimicrobial Mechanism
The inhibition of DprE1 enzyme leads to:
-
Disruption of mycobacterial cell wall biosynthesis
-
Compromised cell wall integrity
-
Enhanced susceptibility to other antimicrobial agents
-
Eventually leading to bacterial cell death
The specific structural features of 5-Chloro-2-methyl-1,3-benzothiazol-4-amine, particularly the presence of the chlorine atom and the amino group, may enhance its binding affinity to the target enzymes, contributing to its antimicrobial efficacy.
Research Applications
Pharmaceutical Research
5-Chloro-2-methyl-1,3-benzothiazol-4-amine serves as a crucial building block in medicinal chemistry and drug development. Its applications include:
-
Development of novel antimicrobial agents, particularly against resistant strains of bacteria
-
Research on potential anticancer therapeutics
-
Exploration of anti-inflammatory drugs
-
Studies on enzyme inhibitors with therapeutic potential
Chemical Synthesis
This compound can be used as a valuable intermediate in the synthesis of more complex molecules with enhanced biological activities. Its specific substitution pattern allows for further modifications to optimize activity and pharmacokinetic properties.
Comparison with Similar Compounds
To understand the structure-activity relationship and unique properties of 5-Chloro-2-methyl-1,3-benzothiazol-4-amine, it is valuable to compare it with structurally similar compounds.
Structural Analogues
The following table compares 5-Chloro-2-methyl-1,3-benzothiazol-4-amine with related benzothiazole derivatives:
This comparison highlights how slight variations in the position of substituents can significantly affect the biological activities and chemical properties of benzothiazole derivatives.
| Hazard Statement | Code | Description |
|---|---|---|
| H302 | Warning | Harmful if swallowed |
| H315 | Warning | Causes skin irritation |
| H319 | Warning | Causes serious eye irritation |
| H335 | Warning | May cause respiratory irritation |
Recommended precautionary measures include:
-
Using appropriate personal protective equipment
-
Avoiding inhalation of dust or vapors
-
Washing thoroughly after handling
-
Storing in a well-ventilated place in a closed container
Future Research Directions
Research on 5-Chloro-2-methyl-1,3-benzothiazol-4-amine and related benzothiazole derivatives continues to evolve, with several promising directions:
-
Optimization of antimicrobial activity: Further modifications to enhance potency against resistant bacterial strains.
-
Development of targeted anticancer agents: Research on structure-activity relationships to improve selectivity for cancer cells.
-
Exploration of novel therapeutic applications: Investigation of other potential biological activities based on the unique structural features.
-
Improved synthesis methods: Development of more efficient, environmentally friendly synthetic routes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume